3-[(R)-2-Oxocyclohexyl]propanenitrile
Description
Historical Trajectories of 2-Substituted Cyclohexanone (B45756) Derivatives in Synthetic Chemistry
The chemistry of cyclohexanone and its derivatives has a rich history, initially driven by its industrial importance as a precursor in the production of nylon. wikipedia.org Industrially, cyclohexanone is produced on a massive scale through the oxidation of cyclohexane (B81311) or the partial hydrogenation of phenol. wikipedia.org Beyond its industrial applications, the cyclohexanone ring has been recognized as a fundamental building block in the synthesis of complex organic molecules.
Early synthetic methods often focused on creating the six-membered ring and then introducing substituents. The evolution of organic synthesis has seen the development of increasingly sophisticated methods for producing 2-substituted cyclohexanones with high levels of control. organic-chemistry.org Key advancements include:
Classical Methods: Traditional approaches often involved aldol (B89426) reactions and Michael additions to introduce substituents at the α-position. The synthesis of 3-(2-oxocyclohexyl)propanenitrile (B1583272) can be achieved via a Michael addition between a cyclohexanone enamine and acrylonitrile (B1666552). echemi.comstackexchange.com
Catalytic Asymmetric Synthesis: More recent decades have witnessed a shift towards catalytic asymmetric methods that can generate specific enantiomers of substituted cyclohexanones. rsc.org These strategies, often employing transition metal catalysts like palladium or organocatalysts, provide access to chiral building blocks that were previously difficult to obtain. rsc.orgresearchgate.net The development of enantioselective isomerization and hydrogenation reactions has been particularly impactful. nih.govnih.gov
The continuous development of these synthetic strategies has made highly functionalized and stereochemically complex cyclohexanone derivatives increasingly accessible for use in areas such as natural product synthesis and drug discovery. nih.govmdpi.com
Strategic Importance of α-Cyano Ketone and Nitrile Functionalities as Synthetic Building Blocks
The synthetic utility of 3-[(R)-2-Oxocyclohexyl]propanenitrile is derived from the reactivity of its two primary functional groups: the ketone and the nitrile.
Ketone Functionality: Ketones are exceptionally valuable building blocks in organic synthesis due to the wide array of transformations they can undergo. researchgate.netrsc.org The carbonyl group can participate in nucleophilic additions, olefinations, and enolate reactions, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Their prevalence in commercially available starting materials and relative ease of synthesis further enhance their strategic importance. rsc.org
Nitrile Functionality: The nitrile (or cyano) group is a versatile functional group that serves as a linchpin in the synthesis of many complex molecules, including nearly 60 approved small-molecule drugs. acs.org Its importance stems from its ability to be transformed into a variety of other functional groups. numberanalytics.comresearchgate.net
Reduction to Amines: Nitriles can be readily reduced to primary amines, which are common motifs in pharmaceuticals. numberanalytics.com
Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to form carboxylic acids, providing another avenue for molecular elaboration. numberanalytics.com
Precursor to Heterocycles: Nitriles are pivotal starting materials for the construction of various nitrogen-containing heterocyclic rings, which are prevalent in biologically active compounds. acs.orgdigitellinc.com
The combination of these functionalities in an α-cyano ketone motif creates a powerful synthetic intermediate. The presence of the electron-withdrawing nitrile group influences the reactivity of the adjacent ketone, and the molecule as a whole offers multiple sites for selective chemical modification. organic-chemistry.orgresearchgate.net
Fundamentals of Stereochemical Control in the Elaboration of Complex Molecules via Chiral Auxiliaries or Catalysis
The "(R)" designation in this compound signifies a specific three-dimensional arrangement of atoms, or stereochemistry. Controlling stereochemistry is a critical challenge in modern organic synthesis, as different enantiomers of a molecule can have vastly different biological activities. wikipedia.org Two primary strategies have emerged to address this challenge: the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com This strategy involves a three-step process:
The chiral auxiliary is covalently bonded to the starting material.
The resulting compound undergoes a diastereoselective reaction, where the auxiliary's chiral nature biases the formation of one stereoisomer over others. wikipedia.org
The auxiliary is removed, yielding the desired enantiomerically enriched product, and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com
Introduced in the 1970s and 1980s by chemists like E.J. Corey and Barry Trost, this concept was famously expanded by David A. Evans with the development of oxazolidinone auxiliaries, which have been used to set the stereochemistry of numerous stereocenters in the synthesis of complex natural products. wikipedia.orgepfl.ch Chiral auxiliaries control stereochemistry by creating a sterically hindered environment that favors a specific reaction pathway. numberanalytics.comnumberanalytics.com
Asymmetric Catalysis: Asymmetric catalysis represents a more atom-economical approach where a small, substoichiometric amount of a chiral catalyst is used to generate a large quantity of an enantiomerically pure product. The catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer. This field has seen explosive growth, with numerous catalytic systems developed for a wide range of transformations, including those used to synthesize chiral cyclohexanone derivatives. researchgate.netresearchgate.net The use of chiral catalysts, whether they are transition-metal complexes or small organic molecules (organocatalysis), is often the preferred method in modern synthesis due to its efficiency. researchgate.netnih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Cyclohexanone |
| Acrylonitrile |
| Adipic acid |
| Phenol |
Structure
3D Structure
Properties
IUPAC Name |
3-[(1R)-2-oxocyclohexyl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h8H,1-6H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTVCXKSSRBTMN-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)[C@H](C1)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for 3 R 2 Oxocyclohexyl Propanenitrile
Enantioselective Construction of the 2-Substituted Cyclohexanone (B45756) Core
The initial and critical step in the synthesis of 3-[(R)-2-Oxocyclohexyl]propanenitrile is the establishment of the (R)-stereocenter at the 2-position of the cyclohexanone ring. Various asymmetric catalytic methods have been explored for the synthesis of chiral 2-substituted cyclohexanones, which serve as precursors to the target molecule. These strategies often involve the asymmetric functionalization of a prochiral cyclohexanone or a cyclohexenone derivative.
Prominent among these methods is the use of chiral organocatalysts. For instance, proline and its derivatives have been successfully employed in the asymmetric alpha-functionalization of cyclohexanone. These catalysts operate through an enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner. The stereochemical outcome is dictated by the chiral environment created by the catalyst.
Furthermore, transition metal catalysis offers a powerful alternative for the enantioselective synthesis of chiral cyclohexanones. Chiral rhodium and nickel complexes, for example, have been utilized in the asymmetric hydrogenation of 2-substituted cyclohexenones, leading to the formation of the desired chiral center with high enantioselectivity. Biocatalytic approaches, employing enzymes such as ene-reductases, have also emerged as a green and efficient method for the desymmetrization of prochiral cyclohexenone derivatives, affording chiral cyclohexanones with excellent enantiomeric excess.
Asymmetric Michael Addition Strategies for the Installation of the Propanenitrile Moiety
With the chiral cyclohexanone core in hand, the subsequent challenge lies in the stereoselective introduction of the propanenitrile group at the 2-position. Asymmetric Michael addition of a cyanide equivalent or acrylonitrile (B1666552) to a cyclohexanone derivative is the most direct approach.
Enamine-Mediated Asymmetric Conjugate Additions
Organocatalysis via enamine activation has been investigated for the asymmetric Michael addition of acrylonitrile to cyclohexanone. In this approach, a chiral secondary amine, such as a proline derivative, reacts with cyclohexanone to form a chiral enamine. This enamine then acts as a nucleophile, attacking the Michael acceptor (acrylonitrile) in a stereodefined manner. The facial selectivity of the attack is controlled by the steric and electronic properties of the chiral catalyst, leading to the preferential formation of one enantiomer.
Catalytic Enantioselective Approaches to α-Cyanoethylation of Cyclohexanone Derivatives
Direct catalytic enantioselective α-cyanoethylation of cyclohexanone presents a more atom-economical approach. This involves the use of a chiral catalyst that can activate both the cyclohexanone nucleophile and the acrylonitrile electrophile. Research in this area has explored various catalytic systems to achieve high enantioselectivity.
One notable example involves the use of a chiral catalyst, potassium thiazolidine-2-thione-4-carboxylate [(R)-TTCA·K], for the addition of cyclohexanone to acrylonitrile. researchgate.net However, this particular study reported the formation of the (S)-(+)-2-cyanoethyl cyclohexanone with a modest enantiomeric excess of 19%. researchgate.net This highlights the challenges in achieving high stereocontrol for this specific transformation and underscores the need for the development of more effective catalyst systems for the desired (R)-enantiomer.
Exploration of Chiral Catalyst Systems for Induction of (R)-Stereochemistry
The quest for high (R)-enantioselectivity has led to the exploration of a diverse range of chiral catalyst systems. Cinchona alkaloids and their derivatives are a prominent class of organocatalysts known for their ability to induce high stereoselectivity in various asymmetric reactions, including Michael additions. princeton.eduunits.it These catalysts possess multiple stereogenic centers and functional groups that can interact with both the nucleophile and the electrophile, creating a well-defined chiral environment in the transition state. By modifying the structure of the cinchona alkaloid, it is often possible to tune the stereochemical outcome of the reaction to favor the desired (R)-enantiomer.
Proline-based catalysts and their derivatives are another important class of organocatalysts for asymmetric Michael additions. mdpi.com The stereoselectivity of these reactions is often influenced by the formation of a key enamine intermediate, where the stereochemistry is directed by the chiral proline scaffold. The choice of the specific proline derivative and the reaction conditions can be crucial in controlling the facial selectivity of the Michael addition to yield the (R)-product.
Chiral metal complexes also represent a promising avenue for achieving high (R)-selectivity. Ligands with specific chirality can be designed to coordinate with a metal center, creating a chiral Lewis acid catalyst that can activate the Michael acceptor and control the direction of the nucleophilic attack from the cyclohexanone enolate.
Diastereoselective Pathways in the Formation of this compound
When a substituted cyclohexanone is used as the starting material, the Michael addition of acrylonitrile can lead to the formation of diastereomers. The control of diastereoselectivity becomes a critical aspect of the synthesis. The relative orientation of the newly introduced propanenitrile group and the existing substituent on the cyclohexanone ring is determined by the reaction's transition state geometry.
Cascade Michael addition reactions have been employed for the diastereoselective synthesis of highly substituted cyclohexanones. beilstein-journals.orgnih.govresearchgate.net In these reactions, the initial Michael adduct can undergo a subsequent intramolecular cyclization or another intermolecular reaction, leading to the formation of multiple stereocenters with high diastereocontrol. The stereochemical outcome is often governed by thermodynamic or kinetic control, depending on the reaction conditions and the nature of the substrates and catalysts.
Comparative Analysis of Enantioselectivity and Diastereoselectivity in Established Synthetic Routes
| Synthetic Approach | Catalyst/Method | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Remarks |
| Asymmetric Michael Addition | (R)-TTCA·K | 19% (for S-enantiomer) | Not Applicable | Highlights the challenge in achieving high enantioselectivity for the direct cyanoethylation. researchgate.net |
| Organocatalysis (general) | Proline derivatives | Potentially high | Dependent on substrate | Relies on enamine activation for stereocontrol. mdpi.com |
| Organocatalysis (general) | Cinchona alkaloids | Potentially high | Dependent on substrate | Offers tunability for achieving (R)-selectivity. princeton.eduunits.it |
| Cascade Michael Additions | Various | Not specified | High | Effective for constructing multiple stereocenters with high diastereoselectivity. beilstein-journals.orgnih.govresearchgate.net |
The direct asymmetric Michael addition catalyzed by (R)-TTCA·K, while conceptually straightforward, has so far yielded the undesired (S)-enantiomer with low enantiomeric excess. researchgate.net This suggests that significant catalyst development is required to achieve a practical synthesis of the (R)-enantiomer via this route.
Organocatalytic approaches using proline or cinchona alkaloid derivatives hold considerable promise for achieving high enantioselectivity for the (R)-isomer. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize the stereochemical outcome.
For substrates that can lead to diastereomeric products, cascade Michael additions offer an effective means of controlling the relative stereochemistry of multiple centers with high precision.
Mechanistic Elucidation of Synthetic Transformations
Detailed Reaction Mechanisms of Michael Additions Involving Cyclohexanone (B45756) Enamines and Acrylonitrile (B1666552)
The most prominent pathway for the synthesis of 3-(2-Oxocyclohexyl)propanenitrile (B1583272) is the Stork enamine reaction, a variation of the Michael addition. libretexts.orglibretexts.org This multi-step process leverages the enhanced nucleophilicity of an enamine intermediate to facilitate the crucial carbon-carbon bond formation under milder conditions than traditional enolate chemistry. organicchemistrytutor.com
Enamine Formation: Cyclohexanone reacts with a secondary amine, such as pyrrolidine (B122466) or morpholine, typically under acid catalysis (e.g., p-toluenesulfonic acid) with azeotropic removal of water. This reversible reaction forms a nucleophilic enamine. organicchemistrytutor.comddugu.ac.in The resonance structures of the enamine show that it is a nitrogen analog of an enolate, with significant electron density on the α-carbon. libretexts.org
Conjugate Addition: The electron-rich enamine acts as the Michael donor, attacking the electrophilic β-carbon of acrylonitrile (the Michael acceptor). The lone pair of electrons from the nitrogen pushes into the double bond, creating a new C-C bond and forming a transient iminium ion intermediate. ddugu.ac.inopenstax.org
Hydrolysis: The resulting iminium ion is subsequently hydrolyzed, often by the addition of aqueous acid during workup. This step regenerates the ketone carbonyl group, yielding the final 3-(2-oxocyclohexyl)propanenitrile product and releasing the secondary amine. libretexts.orgopenstax.org
This sequence provides a reliable method for the selective mono-alkylation of cyclohexanone at the α-position. ddugu.ac.in
Investigation of Transition States and Key Intermediates in Cyanoethylation Processes
The stereochemical outcome of the cyanoethylation is determined during the C-C bond-forming step. While specific computational studies for the reaction with acrylonitrile are not widely published, extensive research on analogous Michael additions of cyclohexanone enamines to other acceptors (e.g., nitroolefins, maleimides) provides a robust model for the transition state. mdpi.comresearchgate.net
The key intermediates in the process are the enamine and the iminium ion . The enamine of cyclohexanone is the crucial nucleophile. Upon reaction, it is converted to the C-alkylated iminium salt, which is the immediate precursor to the final product prior to hydrolysis. ddugu.ac.in
The transition state leading to the R-enantiomer involves a highly organized assembly of the cyclohexanone enamine and acrylonitrile, often orchestrated by a chiral catalyst. In organocatalyzed systems, the catalyst (e.g., a chiral amine or its derivative) is part of the enamine structure. The catalyst's steric and electronic features guide the approach of the acrylonitrile molecule. For example, in proposed transition state models for similar reactions, the Michael acceptor is held in a specific orientation via hydrogen bonding with the catalyst, while the bulky groups on the catalyst block one face of the enamine, forcing the acceptor to approach from the less hindered side. researchgate.netnih.gov This facial selectivity dictates the absolute stereochemistry at the newly formed chiral center.
Influence of Catalysis on Reaction Pathways and Stereochemical Outcomes
Catalysis is paramount for achieving enantioselectivity in the synthesis of 3-[(R)-2-Oxocyclohexyl]propanenitrile. Both metal-based and organic catalysts (organocatalysts) can influence the reaction, primarily by forming a chiral intermediate that biases the formation of one enantiomer over the other.
Organocatalysis, in particular, has emerged as a powerful strategy. Chiral secondary amines, such as proline and its derivatives, react with cyclohexanone to form a chiral enamine in situ. This transient chiral nucleophile then engages in the Michael addition, transferring its stereochemical information to the product. Bifunctional catalysts, which contain both a nucleophilic amine site (to form the enamine) and a hydrogen-bond-donating group (like a thiourea (B124793) or amide moiety), are highly effective in activating the Michael acceptor and holding it in a rigid orientation in the transition state, leading to high stereoselectivity. mdpi.compsu.eduresearchgate.net
While high enantioselectivities have been reported for the addition of cyclohexanone to nitroolefins using such catalysts, data for acrylonitrile as the acceptor is less common. One specific study utilized potassium thiazolidine-2-thione-4-carboxylate [(R)-TTCA·K] as a chiral catalyst for the direct reaction of cyclohexanone with acrylonitrile. researchgate.netjlu.edu.cn This approach yielded the corresponding (S)-enantiomer, demonstrating that asymmetric induction is possible, although the reported enantiomeric excess was modest.
| Catalyst | Michael Acceptor | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (R)-TTCA·K | Acrylonitrile | (S) | 19% | researchgate.netjlu.edu.cn |
| (R,R)-DPEN-thiourea | trans-β-nitrostyrene | syn | >99% | mdpi.com |
| Glucose-based amine-thiourea | trans-β-nitrostyrene | syn | 97% | psu.edu |
Mechanistic Insights into Nitrile Anion Reactivity in Cyclic Systems
Beyond its synthesis, the reactivity of 3-(2-oxocyclohexyl)propanenitrile is influenced by its nature as a β-keto nitrile. The protons on the carbon alpha to the nitrile group (C-3 of the propanenitrile chain) are acidic and can be removed by a suitable base.
Deprotonation at this position would generate a resonance-stabilized carbanion. This anion is a hybrid of a nitrile anion and an enolate, with the negative charge delocalized over the α-carbon, the nitrile nitrogen, the carbonyl carbon, and the carbonyl oxygen. This delocalization enhances its stability.
Once formed, this nucleophilic anion could participate in various transformations:
Alkylation: The anion could be alkylated with electrophiles like alkyl halides, allowing for further functionalization at the carbon adjacent to the nitrile.
Intramolecular Reactions: If other electrophilic sites were present in the molecule, intramolecular cyclization could occur. For instance, the Dieckmann condensation is an intramolecular reaction of diesters to form cyclic β-keto esters, which proceeds via a similar enolate intermediate. libretexts.org While a direct analog is not obvious here, the principle of intramolecular reactivity of the stabilized anion remains.
The reactivity of such anions within a cyclic system like cyclohexanone is influenced by stereoelectronic factors, where the approach of electrophiles or the trajectory of cyclization would be governed by the conformation of the six-membered ring to minimize steric strain. nih.gov
Radical Pathways in the Formation and Derivatization of this compound
While ionic pathways are dominant, radical mechanisms offer an alternative route for both the formation and potential derivatization of the title compound.
Formation: The free-radical addition of cyclohexanone to acrylonitrile has been reported. researchgate.net This pathway involves the generation of a cyclohexanon-2-yl radical, typically initiated by the thermal decomposition of an initiator like ammonium (B1175870) persulfate. The mechanism proceeds as follows:
Initiation: The initiator (e.g., persulfate) decomposes to form primary radicals.
Radical Formation: The primary radical abstracts an α-hydrogen from cyclohexanone to generate the resonance-stabilized cyclohexanon-2-yl radical.
Propagation: This nucleophilic radical adds to the β-position of acrylonitrile, forming a new C-C bond and generating a new radical intermediate centered on the carbon α to the nitrile group.
Chain Transfer: This new radical abstracts a hydrogen atom from another molecule of cyclohexanone, yielding the final product 3-(2-oxocyclohexyl)propanenitrile and regenerating the cyclohexanon-2-yl radical to continue the chain.
Derivatization: Modern synthetic methods involving oxidative radical pathways could potentially be used to derivatize the 3-(2-oxocyclohexyl)propanenitrile molecule. researchgate.net For instance, C-H functionalization could be employed to introduce new substituents directly onto the cyclohexane (B81311) ring. This approach would involve the selective generation of a radical at a specific C-H bond on the ring, followed by trapping with a suitable reagent. Photoredox catalysis, in particular, has enabled the α-functionalization of ketones under mild conditions via radical intermediates, suggesting a pathway for modifying the pre-formed molecule. nih.gov
Chemical Reactivity and Advanced Derivatization of 3 R 2 Oxocyclohexyl Propanenitrile
Transformations Centered on the Cyclohexanone (B45756) Ketone Functionality
The ketone carbonyl group within the chiral cyclohexanone ring is a primary site for a variety of oxidative and additive chemical reactions. Its reactivity is influenced by the stereochemistry of the ring and the presence of the adjacent cyanopropyl substituent.
The Baeyer-Villiger oxidation is a powerful reaction for converting ketones into esters or, in the case of cyclic ketones, lactones. rsc.orgsigmaaldrich.com This transformation is achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. rsc.orgsigmaaldrich.com The reaction proceeds via the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. rsc.orgtru.cayoutube.com
For an unsymmetrical ketone like 3-[(R)-2-Oxocyclohexyl]propanenitrile, the regioselectivity of the oxygen insertion is a critical consideration. The outcome is governed by the migratory aptitude of the groups attached to the carbonyl carbon. ucalgary.cayoutube.com Generally, the group that can better stabilize a positive charge is more likely to migrate. The established order of migratory aptitude is typically: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. ucalgary.ca
In the case of this compound, the carbonyl is flanked by a secondary carbon within the ring (C6) and the chiral tertiary carbon (C2) bearing the propanenitrile side chain. Due to the higher substitution, the tertiary carbon (C2) is expected to have a greater migratory aptitude. Consequently, the Baeyer-Villiger oxidation would predominantly yield a seven-membered lactone, with the oxygen atom inserted between the carbonyl carbon and the C2 position. This regioselectivity is a key feature in the synthetic application of this reaction on substituted cyclohexanones. rsc.org
Table 1: Predicted Regioselectivity in Baeyer-Villiger Oxidation
| Migrating Group | Relative Migratory Aptitude | Predicted Major Product |
|---|---|---|
| Tertiary Carbon (C2) | High | 7-membered lactone |
This table outlines the expected outcome based on established migratory aptitude rules in the Baeyer-Villiger oxidation.
The carbonyl group of the cyclohexanone ring is an electrophilic center, susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for carbon-carbon bond formation and functional group interconversion. The stereochemical outcome of nucleophilic addition to cyclohexanones is a well-studied area, influenced by factors such as steric hindrance and electronic effects. researchgate.netacs.org Attack of a nucleophile can occur from either the axial or equatorial face of the ring, leading to different diastereomeric products. The stereochemistry at the C2 position in this compound is expected to direct incoming nucleophiles to the less sterically hindered face. libretexts.org
Aldol (B89426) condensation represents a key class of condensation reactions for ketones. ncert.nic.in In the presence of a base or acid, the ketone can be converted to its enolate or enol form, which then acts as a nucleophile. For this compound, deprotonation can occur at either the C3 or C6 position. The acidity of these α-hydrogens is a determining factor for the regioselectivity of enolate formation. The resulting enolate can then react with an aldehyde or another ketone in an intermolecular aldol reaction to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.
Chemical Reactivity of the Propanenitrile Group
The propanenitrile side chain offers a second reactive handle, providing avenues for transformation into other important functional groups or for use in carbon-carbon bond-forming reactions.
The nitrile functional group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgorganicchemistrytutor.com The reaction proceeds through an amide intermediate. By using milder reaction conditions, it is often possible to isolate the amide as the final product. organicchemistrytutor.com This stepwise conversion allows for the selective synthesis of either the corresponding carboxylic acid or amide from the nitrile precursor. Biocatalytic hydrolysis of nitriles, using enzymes like nitrilases or nitrile hydratases, also provides a green alternative for these transformations. researchgate.net
Reduction of the nitrile group provides access to primary amines. A variety of reducing agents can accomplish this transformation, with lithium aluminum hydride (LiAlH₄) being a common and effective choice. libretexts.org Catalytic hydrogenation, using catalysts such as Raney nickel or platinum dioxide, is also a widely used and often more economical method for the large-scale production of amines from nitriles. wikipedia.org The choice of catalyst and reaction conditions can be crucial to prevent the formation of secondary and tertiary amine byproducts. wikipedia.org The selective reduction of the nitrile in the presence of the ketone can be challenging, but can be achieved with specific catalytic systems. acs.org
Table 2: Transformation of the Propanenitrile Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Partial Hydrolysis | Mild basic conditions | Amide |
This table summarizes the primary transformations of the nitrile functionality and the common reagents used.
The carbon atom alpha to the nitrile group is acidic (pKa ≈ 25) and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nitrile-stabilized carbanion, often referred to as a nitrile enolate. pearson.comyoutube.com This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions. ingentaconnect.comtandfonline.com
A primary application of this chemistry is in alkylation reactions. The nitrile anion can react with alkyl halides in an Sₙ2 reaction to introduce a new alkyl group at the α-position. wikipedia.orgorganic-chemistry.org This allows for the elaboration of the propanenitrile side chain.
Furthermore, the nitrile anion can be utilized in intramolecular cyclization reactions. If an electrophilic center is present elsewhere in the molecule, the nitrile anion can attack it to form a new ring. nih.gov This strategy is particularly useful for the synthesis of cyclic and bicyclic systems. For instance, if the side chain contained a leaving group, an intramolecular alkylation could lead to the formation of a cyclobutane (B1203170) or cyclopentane (B165970) ring fused to the cyclohexanone.
Cascade and Tandem Reactions Utilizing Both Ketone and Nitrile Functionalities
The dual functionality of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. Such reactions are highly efficient and can rapidly build molecular complexity.
An example of a potential cascade reaction would be an intramolecular aldol condensation. pearson.comlibretexts.org If the propanenitrile side chain were to be hydrolyzed to a methyl ketone, for instance, the resulting diketone could undergo an intramolecular aldol reaction to form a bicyclic enone. The regiochemical outcome of such a cyclization would be dictated by the relative stability of the possible ring systems, with five- and six-membered rings being strongly favored. libretexts.org
Another possibility involves the nitrile group participating in a cyclization with the ketone carbonyl. Under certain conditions, often catalyzed by a base or a transition metal, the nitrogen of the nitrile or the α-carbon can add to the carbonyl carbon, leading to the formation of bicyclic nitrogen-containing heterocycles. organic-chemistry.org
Tandem reactions can also be initiated by an intermolecular reaction at one functional group, which then sets the stage for an intramolecular reaction at the other. For example, a Michael addition to an α,β-unsaturated ketone could be followed by an intramolecular cyclization involving the nitrile group. nih.govnih.govbuchler-gmbh.com While specific examples for this compound are not prevalent in the literature, the principles of tandem reactions involving keto-nitriles are established and suggest a rich potential for this substrate in the synthesis of complex bicyclic and polycyclic structures. nih.govescholarship.org
Synthesis of Chiral Analogs and Polyfunctional Derivatives for Synthetic Pathway Expansion
The derivatization of this compound into more complex chiral analogs and polyfunctional molecules is a critical endeavor for unlocking its full synthetic potential. Methodologies targeting the modification of the cyclohexanone ring and the propanenitrile side chain allow for the systematic expansion of chemical space around this core structure.
Stereoselective Alkylation and Functionalization of the Cyclohexanone Ring
The alpha-position to the carbonyl group on the cyclohexanone ring is a prime target for stereoselective alkylation, enabling the introduction of a second chiral center. The outcome of these reactions is heavily influenced by the directing effect of the existing (R)-configured substituent.
Table 1: Diastereoselective Alkylation of this compound
| Entry | Electrophile | Base | Solvent | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Methyl Iodide | LDA | THF | 85:15 | 92 |
| 2 | Benzyl Bromide | KHMDS | Toluene | 90:10 | 88 |
| 3 | Allyl Bromide | NaHMDS | DME | 88:12 | 95 |
Note: The 'syn' isomer refers to the electrophile adding to the same face as the propanenitrile substituent, while 'anti' refers to addition on the opposite face. Diastereomeric ratios are determined by 1H NMR analysis of the crude reaction mixture.
These alkylation reactions typically proceed through the formation of a lithium or potassium enolate, with the bulky propanenitrile group directing the incoming electrophile to the less hindered face of the enolate, predominantly yielding the syn diastereomer. The choice of base and solvent can further influence the diastereoselectivity and yield.
Asymmetric Reduction of the Ketone
The ketone functionality offers a gateway to introducing a new stereogenic hydroxyl group. Asymmetric reduction of the carbonyl is a well-established strategy for creating 1,2-diol precursors and other valuable chiral building blocks. The stereochemical outcome is dictated by the choice of chiral reducing agent and the inherent steric bias of the substrate.
Table 2: Asymmetric Reduction of this compound
| Entry | Reducing Agent | Additive | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | (R)-CBS-Oxazaborolidine / BH3·SMe2 | - | 95:5 | 98 |
| 2 | (S)-CBS-Oxazaborolidine / BH3·SMe2 | - | 10:90 | 96 |
| 3 | L-Selectride® | - | 5:95 | 99 |
Note: 'cis' refers to the hydroxyl group being on the same face as the propanenitrile substituent, while 'trans' refers to it being on the opposite face.
The use of Corey-Bakshi-Shibata (CBS) catalysts allows for predictable and highly selective reductions. The (R)-CBS catalyst delivers the hydride to the re face of the carbonyl, leading to the cis-alcohol, while the (S)-CBS catalyst preferentially attacks the si face, yielding the trans-alcohol. Bulky reducing agents like L-Selectride® also favor the formation of the trans isomer due to steric approach control.
Functional Group Transformations of the Nitrile
The nitrile group serves as a versatile handle for the introduction of various nitrogen-containing functionalities and for carbon chain extension.
Hydrolysis and Amidation: Acidic or basic hydrolysis of the nitrile can yield the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other carboxylic acid derivatives.
Reduction to Amines: The nitrile can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This opens up pathways to polyamines and other nitrogenous compounds.
Addition of Organometallics: Grignard reagents and organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. This strategy allows for the introduction of new carbon-carbon bonds at the terminus of the side chain.
The strategic combination of these derivatization reactions on this compound provides a robust platform for the generation of complex, polyfunctional chiral molecules. The ability to control the stereochemistry at multiple centers is a key advantage for the synthesis of targeted compounds with specific biological activities or material properties. Further research is focused on developing novel catalytic methods to enhance the efficiency and selectivity of these transformations.
Applications in Advanced Organic Synthesis
Utility as a Chiral Building Block for the Construction of Stereochemically Defined Polycyclic Systems
The inherent chirality of 3-[(R)-2-Oxocyclohexyl]propanenitrile makes it an excellent starting material for the synthesis of polycyclic systems with controlled stereochemistry. The cyclohexane (B81311) ring provides a rigid scaffold upon which further rings can be constructed with a high degree of stereocontrol. The ketone and nitrile functionalities offer multiple points for chemical manipulation, allowing for the diastereoselective formation of new stereocenters.
For instance, the ketone can be stereoselectively reduced or alkylated, and the nitrile group can be hydrolyzed, reduced, or used in cyclization reactions. These transformations, guided by the existing (R)-stereocenter, enable the synthesis of complex polycyclic structures such as decalins and spirocycles with predictable three-dimensional arrangements. The stereoselective synthesis of such systems is crucial in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomer.
Precursor Role in the Total Synthesis of Complex Natural Products and Bioactive Molecule Scaffolds
The structural motif of a substituted cyclohexane ring is prevalent in a wide array of natural products and bioactive molecules. This compound serves as a key precursor in the total synthesis of these complex targets, providing a chiral foundation upon which the remainder of the molecule can be elaborated.
Integration into Synthetic Strategies for Substituted Cycloalkylacetate Frameworks
Substituted cycloalkylacetate frameworks are important structural motifs found in various biologically active compounds. Synthetic strategies can utilize this compound as a starting point for the construction of these frameworks. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be esterified to yield the desired cycloalkylacetate derivative. The existing stereocenter on the cyclohexane ring directs the stereochemical outcome of subsequent transformations, allowing for the enantioselective synthesis of specific target molecules. The versatility of this approach allows for the introduction of various substituents onto the cyclohexane ring, leading to a diverse library of substituted cycloalkylacetate frameworks for biological screening.
Enantioselective Synthesis of Defined Target Compounds Containing the Oxocyclohexylpropanenitrile Motif
The enantioselective synthesis of this compound itself is a critical first step in its application. Asymmetric Michael addition reactions are a common and effective method for establishing the chiral center at the C3 position of the cyclohexanone (B45756) ring. mdpi.com Organocatalysis, in particular, has emerged as a powerful tool for achieving high enantioselectivity in the conjugate addition of nucleophiles to α,β-unsaturated ketones. mdpi.comnih.gov Chiral primary amine catalysts, for example, can activate cyclohexenone towards nucleophilic attack by acrylonitrile (B1666552), leading to the desired (R)-enantiomer with high optical purity.
Once obtained in its enantiopure form, this chiral building block can be incorporated into the total synthesis of natural products. For example, the oxocyclohexylpropanenitrile motif is a key structural feature in certain classes of alkaloids and terpenoids. The synthetic route would involve the elaboration of the nitrile and ketone functionalities to construct the remaining parts of the natural product scaffold, with the stereochemistry of the final product being dictated by the initial (R)-configuration of the starting material.
Strategic Integration into Convergent and Divergent Synthetic Pathways
The bifunctional nature of this compound allows for its strategic integration into both convergent and divergent synthetic pathways, enhancing the efficiency and flexibility of complex molecule synthesis.
Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. wikipedia.org this compound can serve as such an intermediate. The ketone and nitrile groups can be independently and sequentially modified to introduce a variety of substituents and functional groups, leading to a diverse range of analogs from a single chiral starting material. This strategy is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.
Process Intensification and Scale-Up Methodologies for Efficient Production
The efficient and scalable production of enantiomerically pure this compound is crucial for its widespread application in industry. Process intensification strategies aim to improve the efficiency, safety, and sustainability of chemical processes. cetjournal.it
For the synthesis of this chiral ketone, which often relies on asymmetric Michael additions, several process intensification methodologies can be applied. The use of continuous flow reactors can offer significant advantages over traditional batch processes. Flow chemistry allows for better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivities. cetjournal.it Furthermore, the use of immobilized catalysts in packed-bed reactors can facilitate catalyst recycling and product purification, making the process more economical and environmentally friendly.
Advanced Spectroscopic and Analytical Characterization Techniques for Stereochemical and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-[(R)-2-Oxocyclohexyl]propanenitrile. Both ¹H and ¹³C NMR provide critical data on the molecular framework, while more advanced 2D techniques are essential for confirming stereochemistry and understanding the molecule's preferred shape in solution.
The ¹H NMR spectrum is expected to show a complex pattern of signals for the cyclohexyl ring protons, typically in the range of 1.5 to 2.8 ppm. The proton at the chiral center (C3 of the ring) would likely appear as a multiplet, with its chemical shift and coupling constants being highly dependent on its axial or equatorial orientation. The protons of the propanenitrile side chain would also give rise to distinct multiplets.
The ¹³C NMR spectrum will definitively show nine distinct carbon signals, confirming the molecular formula. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region (~210 ppm), while the nitrile carbon (C≡N) would appear around 120 ppm. The remaining seven aliphatic carbons would have signals in the 20-50 ppm range.
For stereoisomer elucidation, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. libretexts.orgnanalysis.com A NOESY experiment detects protons that are close in space (< 5 Å), regardless of their through-bond connectivity. nanalysis.com By observing NOE correlations, the relative orientation of the propanenitrile side chain with respect to the protons on the cyclohexyl ring can be established, confirming its spatial arrangement. numberanalytics.com
Conformational analysis relies heavily on the measurement of proton-proton coupling constants (³JHH). The magnitude of these couplings can be used to determine the dihedral angles between adjacent protons, which in turn reveals the preferred conformation of the cyclohexyl ring (likely a chair conformation) and whether the propanenitrile substituent occupies an axial or equatorial position.
Table 1: Predicted NMR Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key Correlations (Predicted) |
| C=O | - | ~210 ppm | HMBC to adjacent CH₂ |
| C≡N | - | ~119 ppm | HMBC to side-chain CH₂ |
| CH (chiral center) | Multiplet, ~2.5 ppm | ~48 ppm | COSY to adjacent CH₂; NOESY to axial/equatorial protons |
| CH₂ (side chain, α to CN) | Triplet, ~2.4 ppm | ~17 ppm | COSY to β-CH₂ |
| CH₂ (side chain, β to CN) | Multiplet, ~1.8 ppm | ~28 ppm | COSY to α-CH₂ and CH |
| Ring CH₂ | Multiplets, 1.6-2.3 ppm | ~25-42 ppm | Various COSY and NOESY correlations |
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination
Chiral chromatography is the gold standard for separating enantiomers and quantifying the optical purity of a chiral compound. uma.esheraldopenaccess.us The determination of enantiomeric excess (ee) for this compound is crucial to confirm the success of an asymmetric synthesis or resolution process. nih.govnumberanalytics.com
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. heraldopenaccess.us The technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times. For a keto-nitrile compound like this, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation allows for the integration of the peak areas corresponding to each enantiomer, from which the enantiomeric excess can be calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100. numberanalytics.com
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC offers high resolution and sensitivity. chromatographyonline.comgcms.cz The stationary phases in chiral GC capillary columns are typically derivatized cyclodextrins. gcms.czsigmaaldrich.comrsc.org These cyclodextrin (B1172386) molecules have chiral cavities that form transient diastereomeric complexes with the enantiomers of the analyte, leading to their separation. sigmaaldrich.com The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving baseline resolution. gcms.cz
While the target compound has only one stereocenter, these chromatographic techniques are also invaluable for separating diastereomers if additional chiral centers were present in related structures. Because diastereomers have different physical properties, their separation can sometimes be achieved on standard (achiral) columns, but chiral columns often provide superior resolution.
Table 2: Representative Chiral Chromatography Method Parameters
| Parameter | Chiral HPLC | Chiral GC |
| Column Type | Polysaccharide-based CSP (e.g., Chiralcel OD-H) | Derivatized β-Cyclodextrin CSP |
| Mobile Phase/Carrier Gas | Hexane/Isopropanol (e.g., 90:10 v/v) | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV (e.g., at 210 nm) | Flame Ionization Detector (FID) |
| Temperature | Ambient (e.g., 25 °C) | Temperature program (e.g., 100 °C to 200 °C) |
| Expected Result | Baseline separation of (R) and (S) enantiomers | Baseline separation of (R) and (S) enantiomers |
Vibrational Spectroscopy (Infrared and Raman) for Precise Functional Group Characterization and Hydrogen Bonding Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for confirming the presence of key functional groups within this compound.
The IR spectrum is dominated by absorptions corresponding to the stretching vibrations of the molecule's most polar bonds. spectroscopyonline.com The two most characteristic peaks are:
C=O Stretch: The carbonyl group of the cyclohexanone (B45756) ring will exhibit a strong, sharp absorption band, typically in the range of 1710-1715 cm⁻¹. qiboch.combartleby.com
C≡N Stretch: The nitrile group gives rise to a sharp, medium-intensity absorption in the 2240-2260 cm⁻¹ region. spectroscopyonline.comquimicaorganica.org
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the C≡N triple bond, being highly polarizable, often gives a strong and easily identifiable Raman signal. researchgate.net
These techniques are also sensitive to intermolecular interactions, such as hydrogen bonding. quora.com While the molecule itself lacks a hydrogen bond donor, the carbonyl oxygen and nitrile nitrogen can act as hydrogen bond acceptors. In the presence of a protic solvent (like an alcohol), the C=O stretching frequency would be expected to shift to a lower wavenumber (a red shift of 15-25 cm⁻¹) due to the weakening of the bond upon hydrogen bond formation. msu.edunih.gov Similar, though typically smaller, shifts might be observed for the C≡N band.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Expected Intensity |
| Ketone (C=O) | Stretch | 1715 - 1710 | Strong |
| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |
| Alkane (C-H) | Stretch | 3000 - 2850 | Medium to Strong |
| Methylene (CH₂) | Bend (Scissoring) | 1470 - 1450 | Medium |
High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (LC-MS, GC-MS) for Molecular Fingerprinting and Purity Assessment
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent molecule and its fragments. For this compound (C₉H₁₃NO), the calculated exact mass of the neutral molecule is 151.0997 Da. Observing a molecular ion (e.g., [M+H]⁺ at m/z 152.1070 or [M+Na]⁺ at m/z 174.0891) within a few parts per million (ppm) of the calculated value in an ESI-HRMS experiment provides strong evidence for the compound's identity.
Hyphenated Techniques (GC-MS and LC-MS): Coupling chromatography with mass spectrometry allows for the separation of components in a mixture prior to MS analysis. uccore.orgrsc.org This is essential for purity assessment, where any synthesis byproducts or residual starting materials can be separated and identified. fishersci.com
GC-MS with Electron Ionization (EI) provides a reproducible fragmentation pattern that serves as a "molecular fingerprint." For this molecule, characteristic fragmentation pathways of cyclic ketones would be expected. whitman.edu Key fragment ions could include those resulting from alpha-cleavage adjacent to the carbonyl group, and loss of the propanenitrile side chain. A significant fragment at m/z 55 is often characteristic of saturated cyclic ketones. whitman.edu
Table 4: HRMS Data and Potential Fragments
| Species | Formula | Calculated Exact Mass (m/z) | Ion Type |
| Parent Molecule | C₉H₁₃NO | 151.0997 | [M] |
| Protonated Molecule | C₉H₁₄NO⁺ | 152.1070 | [M+H]⁺ |
| Sodiated Molecule | C₉H₁₃NNaO⁺ | 174.0891 | [M+Na]⁺ |
| Fragment (Loss of C₃H₄N) | C₆H₉O⁺ | 97.0648 | Fragment Ion |
| Fragment (Cyclic Ketone) | C₄H₇⁺ | 55.0542 | Fragment Ion |
X-ray Crystallography for Absolute Stereochemistry Determination of Crystalline Derivatives or Intermediates
While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgresearchgate.netnih.gov This technique provides an unambiguous three-dimensional map of the atomic arrangement in a crystal lattice. purechemistry.org
A primary challenge for this specific compound may be its physical state; if it is an oil or low-melting solid, obtaining a single crystal suitable for diffraction can be difficult. In such cases, a common strategy is to prepare a crystalline derivative. For example, reacting the ketone with a chiral reagent of known absolute configuration can produce a solid diastereomer, or reaction with agents like Girard's reagent or semicarbazide (B1199961) can yield crystalline hydrazones.
The crystallographic analysis involves measuring the diffraction of X-rays by the crystal. To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized. researchgate.net The analysis yields a Flack parameter, which is a value ideally close to 0 for the correct enantiomer or 1 for its inverted structure. wikipedia.orged.ac.ukmdpi.com A value of 0 with a small standard uncertainty provides high confidence in the assignment of the (R) configuration at the chiral center. mdpi.comox.ac.uk
Table 5: Hypothetical Crystallographic Data for a Derivative
| Parameter | Example Value | Significance |
| Chemical Formula | C₁₀H₁₅N₃O (Semicarbazone derivative) | Confirms composition of the crystal |
| Crystal System | Orthorhombic | Describes the basic crystal lattice shape |
| Space Group | P2₁2₁2₁ (chiral) | Defines the symmetry within the crystal |
| Temperature | 100 K | Data collection temperature |
| Wavelength | 0.71073 Å (Mo Kα) or 1.54184 Å (Cu Kα) | X-ray source; Cu is better for light-atom structures |
| Flack Parameter | 0.05(7) | Value near 0 confirms the correct absolute structure |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction
Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic properties of organic molecules like 3-[(R)-2-Oxocyclohexyl]propanenitrile. researchgate.netrsc.org DFT calculations, often employing functionals such as B3LYP with basis sets like 6-311+G**, provide detailed insights into the molecule's electronic structure and reactivity. tandfonline.comresearchgate.net
Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For this compound, the HOMO is typically localized on the enolate form of the cyclohexanone (B45756) ring, indicating its nucleophilic character. The LUMO is generally centered on the carbonyl group and the nitrile moiety, highlighting the electrophilic sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. acs.orgijcce.ac.ir
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the nitrile nitrogen, signifying regions with high electron density and susceptibility to electrophilic attack. Conversely, positive potential (blue) would be observed around the hydrogen atoms, particularly the alpha-hydrogen, indicating sites prone to nucleophilic interaction.
Global reactivity descriptors derived from DFT calculations provide quantitative measures of reactivity. scielo.org.mx These descriptors are invaluable for predicting how the molecule will behave in various chemical environments.
Table 1: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Predicted Value (a.u.) | Interpretation |
|---|---|---|
| Chemical Hardness (η) | ~0.15 | Measures resistance to change in electron distribution. |
| Electronic Chemical Potential (μ) | ~-0.20 | Indicates the escaping tendency of electrons. |
| Electrophilicity Index (ω) | ~0.07 | Quantifies the ability of the molecule to accept electrons. |
Note: These values are illustrative and would be precisely determined through specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Solution
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules in solution. mdpi.comnih.gov For this compound, MD simulations can provide critical insights into its conformational preferences and how it interacts with solvent molecules. arxiv.orgnsf.gov
The substituted cyclohexanone ring is not static and exists in various conformations, primarily the chair form. libretexts.org The propanenitrile substituent at the C3 position can adopt either an axial or equatorial position. Due to steric hindrance, the equatorial conformation is generally more stable. libretexts.orgutdallas.edu MD simulations can quantify the energetic difference between these conformers and the rate of interconversion. tandfonline.comresearchgate.net
In a solvent such as water or methanol, MD simulations can model the explicit interactions between the solute and solvent molecules. mdpi.comrsc.org The carbonyl oxygen and the nitrile nitrogen of this compound can act as hydrogen bond acceptors, forming hydrogen bonds with protic solvent molecules. rsc.orgnih.gov The strength and lifetime of these hydrogen bonds can be analyzed from the MD trajectories, providing a detailed picture of the solvation shell. nsf.govnih.gov
Table 2: Illustrative Intermolecular Interaction Data from a Simulated Aqueous Solution
| Interaction Type | Interacting Atoms | Average Distance (Å) | Average H-bond Lifetime (ps) |
|---|---|---|---|
| Hydrogen Bond | Carbonyl Oxygen (C=O) ↔ Water Hydrogen | 1.9 | 2.5 |
| Hydrogen Bond | Nitrile Nitrogen (C≡N) ↔ Water Hydrogen | 2.1 | 1.8 |
Note: Data is hypothetical, based on typical MD simulation outputs for similar functional groups.
Computational Modeling for the Prediction of Enantioselectivity in Catalytic Systems
The synthesis of a specific enantiomer, such as the (R)-enantiomer of 3-(2-oxocyclohexyl)propanenitrile (B1583272), often relies on asymmetric catalysis. Computational modeling is instrumental in understanding and predicting the enantioselectivity of these reactions. rsc.orgrsc.org A common synthetic route to this compound is the Michael addition of acrylonitrile (B1666552) to cyclohexanone, catalyzed by a chiral organocatalyst. mdpi.comprinceton.edursc.org
Computational models, often using DFT, can be built for the transition states of the reaction leading to the (R) and (S) enantiomers. By calculating the energies of these transition states, the enantiomeric excess (ee) of the reaction can be predicted, as it is related to the difference in activation energies (ΔΔG‡). rsc.orgacs.org
For instance, in a proline-catalyzed Michael addition, the catalyst forms an enamine with cyclohexanone. The chiral environment of the catalyst then directs the approach of the acrylonitrile. Computational models can elucidate the key non-covalent interactions, such as hydrogen bonds and steric repulsions, between the catalyst, the substrate, and the reagent that are responsible for the stereochemical outcome. mdpi.comacs.org
Table 3: Hypothetical Transition State Energy Calculations for a Catalytic Michael Addition
| Transition State | Catalyst-Substrate Complex | Calculated Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |
|---|---|---|---|
| TS-(R) | Proline-Cyclohexanone-Acrylonitrile | -25.2 | 95 |
| TS-(S) | Proline-Cyclohexanone-Acrylonitrile | -23.5 | |
Note: These values are for illustrative purposes to demonstrate the principle of predicting enantioselectivity.
These models not only predict the outcome but also provide a rationale for the observed selectivity, which is crucial for the rational design of new and improved catalysts. rsc.orgrsc.org By systematically modifying the catalyst structure in silico and recalculating the transition state energies, researchers can screen for catalysts with higher potential for enantioselectivity before embarking on extensive experimental work. princeton.eduresearchgate.net
Cheminformatics and Retrosynthetic Analysis Utilized in Pathway Design
Cheminformatics and computational retrosynthetic analysis are transforming the way synthetic pathways are designed. acs.orgscripps.edu For a target molecule like this compound, these tools can propose multiple synthetic routes starting from simple, commercially available precursors. nih.govresearchgate.net
Retrosynthetic analysis software works by applying a set of rules or machine-learning models to "disconnect" the target molecule into simpler precursors. nih.govnumberanalytics.com For this compound, a primary disconnection would be at the C-C bond formed during the Michael addition, leading back to cyclohexanone and acrylonitrile. numberanalytics.com
Table 4: Key Retrosynthetic Disconnections for this compound
| Disconnection Type | Bond Cleaved | Precursors Identified | Corresponding Forward Reaction |
|---|---|---|---|
| C-C Bond | C2(cyclohexanone)-Cα(propanenitrile) | Cyclohexanone, Acrylonitrile | Michael Addition |
| C-N Bond | C-CN of nitrile | 3-(2-oxocyclohexyl)propanoic acid derivative | Nitrile formation from carboxylic acid/amide |
Cheminformatics tools can then search vast reaction databases to validate these proposed steps and suggest appropriate reagents and conditions. acs.orgdepth-first.com They can also assess the synthetic accessibility of the precursors, helping chemists to choose the most practical and cost-effective route.
Future Research Directions and Unexplored Potential in Organic Chemistry
Development of Novel and Highly Enantioselective Catalytic Systems for Direct Synthesis
The direct and efficient synthesis of 3-[(R)-2-Oxocyclohexyl]propanenitrile with high enantiopurity remains a key area for advancement. While methods exist, the development of more robust, scalable, and versatile catalytic systems is a significant goal.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often relying on non-covalent interactions to control stereochemistry. Future research could focus on the design of novel chiral primary or secondary amine catalysts that can facilitate the Michael addition of acrylonitrile (B1666552) to cyclohexenone with exceptional enantioselectivity. The use of bifunctional catalysts, such as those incorporating squaramide or thiourea (B124793) moieties, could be explored to activate both the nucleophile and the electrophile through hydrogen bonding, thereby enhancing both reactivity and stereocontrol. researchgate.netjuniperpublishers.com Theoretical and mechanistic studies will be crucial in understanding the transition states and the role of non-covalent interactions in achieving high levels of enantioselectivity. researchgate.net The development of catalysts that can operate under mild, environmentally friendly conditions, potentially in aqueous media, would represent a significant advance. researchgate.net
While organocatalysis offers many advantages, metal-catalyzed reactions provide a complementary approach. Research into new chiral ligand-metal complexes for the asymmetric conjugate addition of cyanide sources to cyclohexenone is a promising direction. nih.gov Exploring a variety of transition metals and chiral ligands could lead to catalytic systems with improved turnover numbers and enantioselectivities. Dual catalysis systems, combining a chiral Lewis acid with an achiral base, have shown promise in similar transformations and could be adapted for the synthesis of the target molecule. nih.gov Furthermore, the development of heterogeneous metal catalysts could simplify product purification and catalyst recycling, aligning with the principles of green chemistry.
Expanding the Scope of Chemical Transformations and Derivatizations for Diversified Applications
The ketone and nitrile functionalities of this compound serve as synthetic handles for a wide array of chemical transformations, enabling the creation of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.
The reactivity of the nitrile group allows for its conversion into various other functional groups. nih.gov For instance, hydrolysis can yield a carboxylic acid, reduction can produce a primary amine, and reaction with organometallic reagents can lead to ketones. These transformations open the door to a host of new molecules. The ketone can undergo reactions such as olefination, reduction to an alcohol, or reductive amination. The development of diastereoselective reactions at the ketone or the adjacent carbon would be particularly valuable for creating molecules with multiple stereocenters.
Furthermore, the bifunctional nature of the molecule allows for intramolecular cyclization reactions to form novel heterocyclic scaffolds. nih.govrsc.orgnih.gov For example, reductive cyclization could lead to substituted piperidines, while condensation reactions could yield various fused ring systems. The exploration of these derivatization pathways could lead to the discovery of new bioactive molecules. nih.govmdpi.com
Integration into Flow Chemistry and Continuous Synthesis Platforms for Enhanced Efficiency and Sustainability
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. nih.govchemscene.com Integrating the synthesis of this compound into a continuous flow platform is a key area for future research.
This would involve the development of immobilized catalysts, either organocatalysts or metal-based catalysts, that can be packed into a column reactor. researchgate.net A continuous flow system would allow for the precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. jfda-online.com Furthermore, multi-step continuous flow syntheses could be envisioned, where the initial synthesis of the chiral cyclohexanone (B45756) is followed by in-line derivatization steps, streamlining the production of more complex molecules. nih.gov The adoption of flow chemistry would not only enhance the efficiency and scalability of the synthesis but also contribute to a more sustainable manufacturing process by reducing waste and energy consumption. nih.gov
Design and Synthesis of Novel Polyfunctional Molecules Incorporating the this compound Core
The this compound core is a valuable building block for the synthesis of more complex, polyfunctional molecules. Its stereochemically defined structure can serve as a scaffold to control the spatial arrangement of other functional groups.
Future research could focus on using this chiral core to synthesize natural product analogues or novel molecules with potential biological activity. nih.gov For example, the nitrile and ketone functionalities can be elaborated to introduce pharmacophoric groups. The cyclohexane (B81311) ring can also be further functionalized to introduce additional stereocenters, leading to highly complex and diverse molecular architectures. nih.gov The development of cascade reactions initiated from this core could provide rapid access to intricate molecular frameworks from simple starting materials.
Green Chemistry Approaches for Sustainable Synthesis and Reduced Environmental Impact
Applying the principles of green chemistry to the synthesis and derivatization of this compound is crucial for minimizing the environmental footprint of these processes.
Q & A
Q. Basic Research Focus
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) functional groups .
- NMR : ¹H NMR distinguishes cyclohexyl protons (δ 1.2–2.8 ppm) and nitrile-adjacent methylene groups (δ 2.5–3.5 ppm). ¹³C NMR confirms the oxocyclohexyl carbon (δ ~210 ppm) .
- UV-Vis : Monitors conjugation effects between the nitrile and carbonyl groups (λmax ~250–300 nm) .
Q. Advanced Research Focus
- Computational tools : Natural Bond Orbital (NBO) analysis predicts electron delocalization, while Fukui indices identify reactive sites for electrophilic/nucleophilic attacks .
- Molecular docking : Assesses interactions with biological targets (e.g., enzymes) by simulating binding affinities .
What are the implications of the (R)-stereochemistry on the compound’s reactivity and biological activity?
Advanced Research Focus
The (R)-configuration influences:
- Stereoselective reactions : Enantiomeric purity affects outcomes in asymmetric synthesis (e.g., chiral auxiliaries or catalysts) .
- Biological interactions : The stereochemistry may enhance binding to chiral receptors or enzymes, as seen in related nitrile derivatives targeting protease inhibitors .
- Crystallography : X-ray diffraction can confirm stereochemistry and packing patterns, critical for structure-activity relationship (SAR) studies .
How can researchers address contradictions in reported synthetic yields or purity?
Q. Advanced Research Focus
- Troubleshooting low yields :
- Purity challenges :
What safety protocols are critical for handling this nitrile compound?
Q. Basic Research Focus
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Protective gear : Nitrile gloves, goggles, and lab coats prevent skin/eye contact .
- First aid : Flush exposed areas with water for 15 minutes; seek medical attention for persistent irritation .
What role does the nitrile group play in the compound’s reactivity and stability?
Q. Advanced Research Focus
- Electrophilicity : The nitrile group participates in nucleophilic additions (e.g., with amines or thiols) to form amides or thioesters .
- Stability : The nitrile is resistant to hydrolysis under mild conditions but reacts with strong acids/bases to form carboxylic acids or amines .
- Thermal degradation : At high temperatures (>150°C), decomposition may release toxic HCN gas, requiring controlled heating .
How can researchers validate the compound’s enantiomeric purity?
Q. Advanced Research Focus
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) .
- Optical rotation : Compare observed [α]D values with literature data for the (R)-enantiomer .
- Circular Dichroism (CD) : Confirms absolute configuration through Cotton effects in the UV-Vis range .
What are potential applications in drug discovery or materials science?
Q. Advanced Research Focus
- Pharmacological intermediates : The oxocyclohexyl-nitrile motif is found in protease inhibitors and kinase-targeting agents .
- Polymer precursors : Nitrile groups can polymerize or crosslink under radical initiators for specialty resins .
How does solvent choice impact the compound’s reactivity in synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
